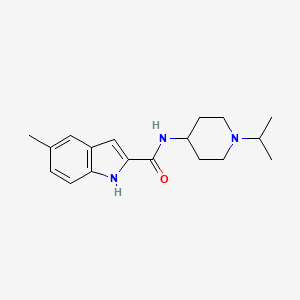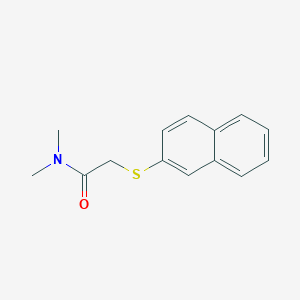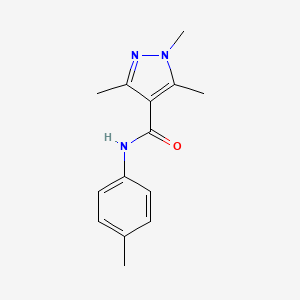![molecular formula C14H14N2O2 B7472754 N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7472754.png)
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to have potential therapeutic applications in cancer treatment, particularly in targeting tumors with high levels of ribosomal DNA transcription.
作用機序
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide specifically targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA. By inhibiting this process, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide reduces the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to selective inhibition of cancer cells with high levels of ribosomal DNA transcription, while sparing normal cells.
Biochemical and Physiological Effects
In addition to its effects on RNA polymerase I transcription, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that are necessary for tumor growth and metastasis.
実験室実験の利点と制限
One of the major advantages of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide in lab experiments is its selectivity for cancer cells with high levels of ribosomal DNA transcription. This allows for targeted inhibition of tumor growth, while minimizing side effects on normal cells. However, one limitation is that N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has a relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are several potential future directions for research on N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide. One area of focus is on identifying biomarkers that can predict which tumors are most sensitive to N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide, in order to improve patient selection and treatment outcomes. Another area of research is on developing strategies to overcome resistance to N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide, which has been observed in some cancer cell lines. Finally, there is potential for N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide to be used in combination with other cancer therapies, such as immunotherapy, to enhance its effectiveness.
合成法
The synthesis of N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide involves several steps, including the reaction of 2-methyl-4-nitrophenylacetic acid with thionyl chloride to produce 2-methyl-4-chlorophenylacetic acid. This intermediate is then reacted with 2-amino-4-methyloxazole to produce N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide.
科学的研究の応用
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, leading to inhibition of tumor growth both in vitro and in vivo. In addition, N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide has been shown to have synergistic effects when combined with other cancer therapies, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-15-13(8-18-9)10-4-6-12(7-5-10)16-14(17)11-2-3-11/h4-8,11H,2-3H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCPDEQFJNLVQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
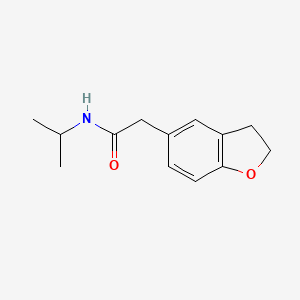

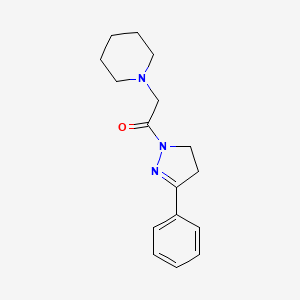
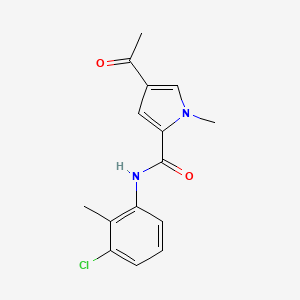

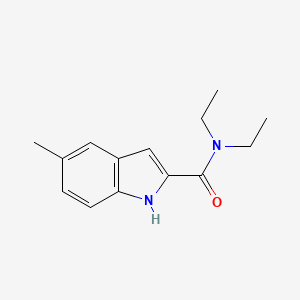
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)
